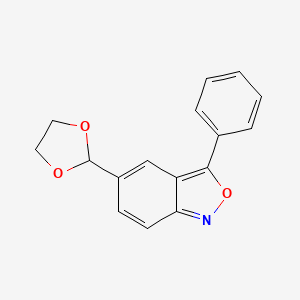

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the nuclear environments within this compound through analysis of chemical shifts, coupling patterns, and integration ratios. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen environments within the molecule. The dioxolane ring system contributes distinctive signals in the aliphatic region, typically appearing as coupled multipets due to the vicinal proton-proton interactions across the five-membered ring. The benzoxazole aromatic protons generate signals in the aromatic region with specific coupling patterns that reflect the substitution pattern and electronic environment of the heterocyclic core.

The phenyl substituent contributes five aromatic proton signals that may appear as complex multipets or resolved individual signals depending on the magnetic field strength and resolution capabilities of the spectrometer. Chemical shift calculations using gauge-including atomic orbital methods with density functional theory have been successfully applied to similar benzoxazole derivatives, providing theoretical predictions that complement experimental observations. The carbon-13 Nuclear Magnetic Resonance spectrum reveals the carbon framework of the molecule, with distinctive chemical shifts for the heterocyclic carbons, aromatic carbons, and aliphatic carbons of the dioxolane ring.

The Nuclear Magnetic Resonance spectral analysis of related benzoxazole compounds demonstrates that the heterocyclic nitrogen atom influences the chemical shifts of nearby carbon atoms through electronic effects. The dioxolane carbons typically appear in the 60-110 parts per million region, while the benzoxazole carbons span a broader range reflecting their diverse electronic environments. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear correlation experiments, provide connectivity information that confirms the structural assignments and reveals through-bond and through-space interactions.

| Proton Environment | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Dioxolane CH₂ protons | 3.8-4.3 | Multiplet |

| Dioxolane CH proton | 5.8-6.2 | Triplet |

| Benzoxazole aromatic | 7.2-8.1 | Complex multiplets |

| Phenyl aromatic | 7.3-7.8 | Multiplet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak at mass-to-charge ratio 267 corresponds to the molecular weight of 267.28 grams per mole, confirming the molecular formula C₁₆H₁₃NO₃. The fragmentation pattern reveals diagnostic losses that correspond to specific structural features within the molecule. The dioxolane ring system typically undergoes characteristic fragmentations involving loss of formaldehyde units or ethylene oxide, generating fragment ions that provide structural confirmation.

The benzoxazole core contributes to the base peak region through stabilized aromatic fragment ions that retain the heterocyclic nitrogen and oxygen atoms. The phenyl substituent may fragment through various pathways, including direct loss or rearrangement processes that generate substituted benzoxazole fragment ions. High-resolution mass spectrometry enables precise mass determination that distinguishes between isobaric fragment ions and provides elemental composition information for major fragmentation products.

Electron ionization mass spectrometry generates fragment ions through homolytic bond cleavage processes that reveal the relative bond strengths within the molecule. Chemical ionization methods provide alternative fragmentation patterns that emphasize molecular ion formation and specific fragmentation pathways under different ionization conditions. Tandem mass spectrometry techniques enable detailed structural analysis through collision-induced dissociation experiments that generate characteristic product ion spectra for structural confirmation.

The fragmentation behavior of related dioxolane-containing compounds demonstrates common loss patterns that include 44 mass units (corresponding to carbon dioxide or ethylene oxide) and 73 mass units (corresponding to dioxolane ring opening with hydrogen transfer). These characteristic losses serve as diagnostic markers for the presence of dioxolane substituents in complex molecular structures.

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy reveals the vibrational characteristics of this compound through analysis of fundamental molecular vibrations that correspond to specific functional groups and bonding patterns within the molecule. The benzoxazole core contributes characteristic absorption bands in the fingerprint region that serve as diagnostic markers for this heterocyclic system. Aromatic carbon-hydrogen stretching vibrations typically appear above 3000 reciprocal centimeters, while aromatic carbon-carbon stretching modes contribute to the complex pattern between 1600 and 1450 reciprocal centimeters.

The dioxolane ring system generates specific absorption bands corresponding to carbon-oxygen stretching vibrations, typically observed in the region between 1000 and 1200 reciprocal centimeters. Asymmetric and symmetric carbon-oxygen-carbon stretching modes of the dioxolane ring appear as distinct bands that can be assigned through comparison with model compounds and theoretical calculations. The five-membered ring breathing modes and deformation vibrations contribute to the complex absorption pattern in the lower frequency region below 1000 reciprocal centimeters.

Detailed vibrational analysis of related benzoxazole derivatives using Fourier transform infrared and Raman spectroscopy has provided comprehensive band assignments through potential energy distribution calculations. The carbon-nitrogen stretching vibrations of the benzoxazole core typically appear in the region between 1500 and 1600 reciprocal centimeters, overlapping with aromatic carbon-carbon stretching modes. The phenyl substituent contributes additional aromatic vibrations that may be resolved through high-resolution spectroscopic techniques and computational analysis.

Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions within the conjugated benzoxazole system and the phenyl substituent. The benzoxazole chromophore typically exhibits characteristic absorption bands in the ultraviolet region corresponding to π-π* and n-π* electronic transitions. Time-dependent density functional theory calculations have been successfully applied to predict electronic absorption spectra of benzoxazole derivatives, providing theoretical support for experimental observations. The extended conjugation between the benzoxazole core and the phenyl substituent may result in bathochromic shifts that can be monitored through comparative spectroscopic studies.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H stretch | 3030-3100 | Benzoxazole and phenyl |

| C-O-C asymmetric stretch | 1140-1160 | Dioxolane ring |

| C-O-C symmetric stretch | 1060-1080 | Dioxolane ring |

| C=N stretch | 1500-1600 | Benzoxazole core |

| Aromatic C=C stretch | 1450-1600 | Benzoxazole and phenyl |

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-4-11(5-3-1)15-13-10-12(16-18-8-9-19-16)6-7-14(13)17-20-15/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLFPNLOFYIETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the reaction of a benzoxazole derivative with a dioxolane derivative. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization reaction between the benzoxazole and the dioxolane. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts can minimize the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| Formation of Dioxolane | Reaction of ethylene glycol with carbonyl compounds under acidic conditions. |

| Cyclization | Reaction between benzoxazole and dioxolane derivatives under reflux conditions. |

| Catalysis | Use of Lewis acids to enhance reaction efficiency. |

Chemistry

In the field of chemistry, 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies indicate that it can inhibit the activity of specific enzymes involved in cell proliferation, suggesting potential applications in cancer therapeutics.

Antimicrobial Activity Case Study

A study evaluated the compound's effectiveness against various bacterial strains:

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625 µg/mL |

| Escherichia coli | 1250 µg/mL |

| Pseudomonas aeruginosa | 1000 µg/mL |

These results highlight its potential as an antimicrobial agent against resistant strains.

Medicine

In medicinal chemistry, this compound is explored as a pharmacophore for drug development. Its ability to modulate biological pathways makes it a candidate for designing new therapeutic agents targeting various diseases.

Industrial Applications

The compound finds utility in industrial applications as well. It can be used in the production of advanced materials due to its chemical stability and reactivity. Additionally, it serves as a stabilizer in polymer chemistry, enhancing the durability and performance of polymeric materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity of Benzoxazole Derivatives

| Compound | Substituent | EC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 5-(1,3-Dioxolan-2-yl)-3-phenyl | Dioxolane | >50 | A9 | |

| H-Box(2Py)-OMe | Pyridyl | 12.3 | A9 | |

| H-Box(Quin)-OMe | Quinolinyl | 1.1 | A9 | |

| 5-Bromo-3-phenyl | Bromine | 45.6 | A9 |

Table 2: Key Physicochemical Properties

| Compound | LogP | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|

| 5-(1,3-Dioxolan-2-yl)-3-phenyl | 2.8 | 281.3 | 1.2 |

| 5-Iodo-3-phenyl | 3.5 | 371.2 | 0.3 |

| H-Box(2Py)-OMe | 3.1 | 265.3 | 0.8 |

Biological Activity

5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole core with a phenyl substituent and a 1,3-dioxolane moiety. This unique structure contributes to its biological activity through potential interactions with various molecular targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against several bacterial strains and fungi.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 250 µg/ml |

| Escherichia coli | Active | 125 µg/ml |

| Candida albicans | Moderate activity | 62.5 µg/ml |

These results suggest that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi .

2. Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) demonstrated the following IC50 values:

| Cell Line | IC50 (µg/ml) |

|---|---|

| MCF-7 | 0.5 |

| A549 | 0.8 |

| HepG2 | 0.6 |

These findings indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the cells. It is hypothesized that the compound may inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway, thereby leading to reduced tumor growth and enhanced apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related benzoxazole derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Iodo-3-phenyl-2,1-benzoxazole | Iodine substitution | Antimicrobial and anticancer activity |

| 4-Methoxybenzoxazole | Methoxy group | Antiviral properties |

| 5-Chloro-2-methylbenzoxazole | Chlorine substitution | Cytotoxic effects against cancer cells |

This comparison highlights the diverse biological activities associated with structural modifications in benzoxazole derivatives.

Q & A

Q. Why do acetalization yields vary significantly across literature reports?

- Resolution : Catalyst recycling efficiency and solvent purity (e.g., trace water) critically impact reproducibility. Standardize substrate ratios (e.g., HMF:diol = 1:2) and report isolated vs. crude yields. Cross-validate with H NMR integration of product mixtures .

Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Method/Software |

|---|---|---|

| Space group | P2₁/c | SHELXL |

| a, b, c (Å) | 10.7364, 9.8983, 24.020 | SCXRD |

| R-factor | 0.045 | SHELXL refinement |

| C-O bond length (Å) | 1.423 | DFT vs. Experimental |

Table 2. Catalysts for Acetalization Optimization

| Catalyst Type | Yield (%) | Side Products | Reference |

|---|---|---|---|

| Amberlyst-15 | 78 | Ethers (<5%) | |

| H₂SO₄ | 65 | Ethers (~15%) | |

| Sulfonic ionic liquids | 92 | Minimal (<2%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.